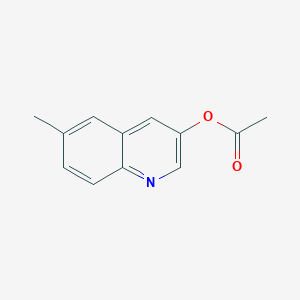
6-methyl-3-quinolinyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-3-quinolinyl acetate is an organic compound that has been extensively studied for its potential use in scientific research. This compound is also known as 6-MQA and is a derivative of quinoline, which is a heterocyclic aromatic compound. The unique structure of 6-MQA has led to its use in various scientific studies, including its potential as a therapeutic agent.
作用機序
The mechanism of action of 6-MQA is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the production of reactive oxygen species, which can cause cellular damage and lead to disease. Additionally, 6-MQA has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
6-MQA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-MQA has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 6-MQA in lab experiments is its unique structure, which makes it a promising candidate for drug development. Additionally, 6-MQA has been shown to have multiple biological effects, making it useful for studying various diseases. However, one limitation of using 6-MQA in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are many future directions for the study of 6-MQA. One area of research is the development of 6-MQA as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of 6-MQA and its potential side effects. Finally, the development of new synthesis methods for 6-MQA could lead to more efficient and cost-effective production of this compound.
合成法
The synthesis method of 6-MQA involves the reaction of 6-methylquinoline with acetic anhydride in the presence of a catalyst. The product is then purified using various techniques, including recrystallization and column chromatography. The purity of the final product is critical for its use in scientific research.
科学的研究の応用
6-MQA has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. Additionally, 6-MQA has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Its unique structure makes it a promising candidate for drug development.
特性
IUPAC Name |
(6-methylquinolin-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-12-10(5-8)6-11(7-13-12)15-9(2)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOOQQZPNEBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

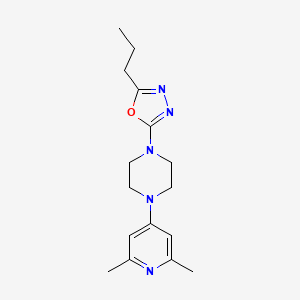
![2-(2-methoxyethyl)-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680550.png)


![5-(dimethylamino)-2-{2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5680585.png)
![2-(2-methoxyethyl)-8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5680592.png)
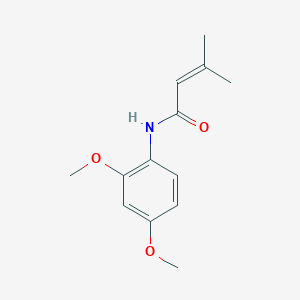
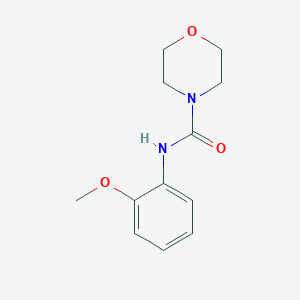
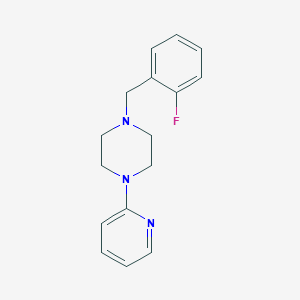


![N-[3-(acetylamino)phenyl]-3-methylbenzamide](/img/structure/B5680647.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5680648.png)
![2-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680656.png)